2-(4-Bromopyridin-2-YL)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

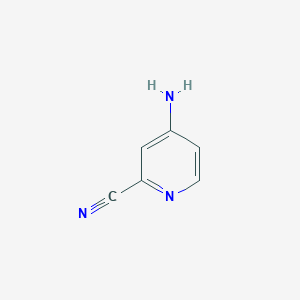

2-(4-Bromopyridin-2-yl)acetonitrile is a chemical compound that is part of the broader class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of functionalized pyridine derivatives, such as 2-(4-Bromopyridin-2-yl)acetonitrile, can be achieved through various synthetic routes. One such method involves domino reactions, which are a series of reactions occurring consecutively without the need to isolate intermediates. For instance, the synthesis of 2-aminohydropyridines and 2-pyridinones has been successfully developed through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst . Although the specific synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile is not detailed, the methodologies applied to similar compounds suggest potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by a six-membered ring with one nitrogen atom. The presence of a bromine atom in the 4-position of the pyridine ring, as in 2-(4-Bromopyridin-2-yl)acetonitrile, influences the electronic distribution and reactivity of the molecule. X-ray diffraction techniques can be used to determine the precise molecular structure of such compounds, as demonstrated in the study of copper(II) carboxylates with 2-aminopyridine .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a reactive nitrogen atom in the ring. The bromine atom in 2-(4-Bromopyridin-2-yl)acetonitrile can be substituted through palladium-catalyzed reactions, as shown in the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids . The electrochemical oxidation of bromoanilines in acetonitrile solution also provides insights into the reactivity of brominated aromatic compounds, which may be relevant to the oxidation behavior of 2-(4-Bromopyridin-2-yl)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromopyridin-2-yl)acetonitrile, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the cyano group (-C≡N) contributes to its polarity and potential for hydrogen bonding, affecting its solubility in organic solvents like acetonitrile. The bromine atom adds significant molecular weight and may influence the compound's volatility. Studies on similar compounds, like the copper(II) carboxylates with 2-aminopyridine, provide insights into the solubility and stability of pyridine derivatives in acetonitrile solutions, which can be extrapolated to understand the behavior of 2-(4-Bromopyridin-2-yl)acetonitrile .

Applications De Recherche Scientifique

1. Specific Scientific Field The compound is used in the field of Medicinal Chemistry .

3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used in the synthesis of novel heterocyclic compounds . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-bromopyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNQSWJQOUINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634145 |

Source

|

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromopyridin-2-YL)acetonitrile | |

CAS RN |

312325-73-8 |

Source

|

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)